2-Pyrrolidinecarboxamide, 1-acetyl-4-hydroxy-N-methyl-, (2S,4S)-
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Overview
Description
2-Pyrrolidinecarboxamide, 1-acetyl-4-hydroxy-N-methyl-, (2S,4S)- is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural properties, which include a pyrrolidine ring, an acetyl group, a hydroxyl group, and a methyl group. The stereochemistry of the compound, indicated by (2S,4S), plays a crucial role in its reactivity and interaction with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, 1-acetyl-4-hydroxy-N-methyl-, (2S,4S)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.
Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide, 1-acetyl-4-hydroxy-N-methyl-, (2S,4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles like amines, thiols, and halides.
Major Products
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the hydroxyl or acetyl groups.
Scientific Research Applications
2-Pyrrolidinecarboxamide, 1-acetyl-4-hydroxy-N-methyl-, (2S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interaction with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide, 1-acetyl-4-hydroxy-N-methyl-, (2S,4S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The hydroxyl and acetyl groups play a crucial role in forming hydrogen bonds and other interactions, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidinecarboxamide, 4-hydroxy-N-(2-methyl-1-naphthalenyl)-, (2S,4R)-
- 2-Pyrrolidinecarboxamide, 4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, (2S,4R)-
Uniqueness
2-Pyrrolidinecarboxamide, 1-acetyl-4-hydroxy-N-methyl-, (2S,4S)- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
213882-54-3 |
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Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(2S,4S)-1-acetyl-4-hydroxy-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O3/c1-5(11)10-4-6(12)3-7(10)8(13)9-2/h6-7,12H,3-4H2,1-2H3,(H,9,13)/t6-,7-/m0/s1 |
InChI Key |
XAZYBLFYZNUKHD-BQBZGAKWSA-N |
Isomeric SMILES |
CC(=O)N1C[C@H](C[C@H]1C(=O)NC)O |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)NC)O |
Origin of Product |
United States |
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